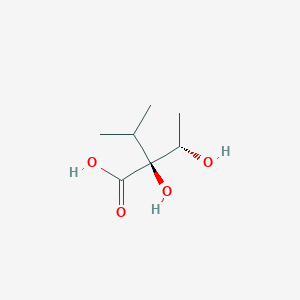

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))-

Vue d'ensemble

Description

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) is a chiral compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as L-epinephrine or adrenaline, which is a hormone and neurotransmitter that plays a crucial role in the fight or flight response.

Applications De Recherche Scientifique

The scientific research applications of butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) are vast and diverse. This compound has been extensively studied in the fields of medicine, pharmacology, and neuroscience. Some of the research applications include:

1. Treatment of Anaphylactic Shock: Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) is used as a medication to treat anaphylactic shock, a severe and potentially life-threatening allergic reaction.

2. Neurotransmitter Function: Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) is a neurotransmitter that plays a vital role in the central nervous system. It is involved in the regulation of various physiological processes, including blood pressure, heart rate, and metabolism.

3. Cardiac Arrest: Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) is used as a medication to treat cardiac arrest, a condition where the heart suddenly stops beating.

Mécanisme D'action

The mechanism of action of butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) involves binding to adrenergic receptors, which are located throughout the body. This binding triggers a cascade of biochemical reactions that result in the physiological effects of this compound. The two main types of adrenergic receptors are alpha and beta receptors. Activation of alpha receptors leads to vasoconstriction, while activation of beta receptors leads to vasodilation.

Biochemical and Physiological Effects

The biochemical and physiological effects of butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) are diverse and depend on the adrenergic receptor subtype that is activated. Some of the effects include:

1. Increased Heart Rate: Activation of beta-1 adrenergic receptors in the heart leads to an increase in heart rate.

2. Vasoconstriction: Activation of alpha-1 adrenergic receptors in blood vessels leads to vasoconstriction, which increases blood pressure.

3. Bronchodilation: Activation of beta-2 adrenergic receptors in the lungs leads to bronchodilation, which improves breathing.

Avantages Et Limitations Des Expériences En Laboratoire

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) has several advantages and limitations for lab experiments. Some of the advantages include:

1. High Potency: Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) is a potent compound that can produce significant physiological effects at low concentrations.

2. Selective Binding: Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) selectively binds to adrenergic receptors, which allows for the study of specific physiological processes.

Some of the limitations include:

1. Short Half-Life: Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) has a short half-life, which limits its use in long-term experiments.

2. Non-Specific Effects: Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) can produce non-specific effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)). Some of these include:

1. Development of Novel Medications: Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) has potential applications in the development of novel medications for the treatment of various conditions, including asthma, hypertension, and heart failure.

2. Study of Adrenergic Receptor Subtypes: Further research is needed to understand the specific physiological effects of butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) on different adrenergic receptor subtypes.

3. Investigation of Non-Specific Effects: The non-specific effects of butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) need to be further investigated to understand their impact on experimental results.

Conclusion

In conclusion, butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) is a chiral compound that has significant potential applications in various fields, including medicine, pharmacology, and neuroscience. The synthesis method of this compound involves the enzymatic conversion of norepinephrine to epinephrine. The mechanism of action of butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) involves binding to adrenergic receptors, which triggers a cascade of biochemical reactions that result in the physiological effects of this compound. The advantages and limitations of butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) for lab experiments need to be considered when designing experiments. Finally, there are several future directions for the study of butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) that have the potential to advance our understanding of this compound and its applications.

Méthodes De Synthèse

The synthesis of butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) involves the enzymatic conversion of norepinephrine to epinephrine. This process occurs in the adrenal medulla and is catalyzed by the enzyme phenylethanolamine-N-methyltransferase (PNMT). The PNMT enzyme transfers a methyl group from S-adenosyl-L-methionine to norepinephrine to produce epinephrine.

Propriétés

IUPAC Name |

(2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEISHUBUXWXGY-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@](C(C)C)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169058 | |

| Record name | Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid | |

CAS RN |

17132-48-8, 17132-45-5 | |

| Record name | (-)-Viridifloric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017132488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viridifloric acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017132455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIRIDIFLORIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZS7WQL9EX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VIRIDIFLORIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZM3QDC6UZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B31756.png)